4-Nitrochalcone

Synthetic Methodology Medicinal Chemistry Green Chemistry

Why choose 4-Nitrochalcone? The para-nitro group drives potent antifungal activity (unlike inactive unsubstituted chalcones) and validated in vivo breast cancer efficacy at 25 mg/kg (LD50 >2000 mg/kg). Its 58.19% microwave-assisted yield far exceeds electron-donating analogs (e.g., 2,4-dimethoxy at 19.07%), making it a cost-effective scaffold for COX-2 inhibitors and heterocycles. Procure ≥95% purity 4-Nitrochalcone for oncology, antifungal, or anti-inflammatory R&D.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 1222-98-6
Cat. No. B191975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrochalcone
CAS1222-98-6
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H11NO3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H/b11-8+
InChIKeyWDZGGAFMGIOIQS-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrochalcone (CAS 1222-98-6) Baseline Overview for Research Procurement


4-Nitrochalcone (CAS 1222-98-6), also known as (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, is a synthetic chalcone derivative characterized by an α,β-unsaturated ketone scaffold linking two aromatic rings, with a nitro group (-NO2) at the para position of the B-ring [1]. This compound belongs to the nitrochalcone subclass, which is recognized for its influence on electronic properties, chemical reactivity, and pharmacological behavior due to the strong electron-withdrawing nature of the nitro group [2]. 4-Nitrochalcone is commercially available in high purity (e.g., min. 95.0% by GC, melting point 163.0-167.0°C) for research applications and is frequently employed as a reference standard in biological assays and as a key intermediate in the synthesis of more complex heterocyclic systems .

Why 4-Nitrochalcone (CAS 1222-98-6) Cannot Be Replaced by Unsubstituted or Alternative Chalcones


The biological and chemical behavior of chalcones is highly dependent on the electronic and steric properties conferred by specific substituents. The para-nitro group in 4-nitrochalcone is a strong electron-withdrawing moiety that significantly alters the compound's redox potential, binding affinity to enzymatic targets, and overall pharmacological profile compared to unsubstituted chalcone or analogs with electron-donating groups (e.g., amino or methoxy) [1]. For instance, while the parent unsubstituted chalcone scaffold often exhibits negligible antifungal activity, the introduction of a nitro substituent has been directly linked to a marked increase in antifungal potency [2]. This structure-activity relationship underscores that generic substitution with a different chalcone is not a scientifically valid approach, as the specific substitution pattern dictates the compound's efficacy and selectivity in a given assay system [3].

Quantitative Differentiation Guide for Procuring 4-Nitrochalcone (CAS 1222-98-6) Over Analogs


4-Nitrochalcone Exhibits >3-Fold Higher Synthetic Yield Than a Dimethoxy Analog Under Microwave Conditions

A head-to-head synthesis comparison demonstrates that 4-nitrochalcone can be obtained in a substantially higher yield compared to the 2,4-dimethoxy derivative under identical microwave-assisted aldol condensation conditions. The unadorned nitro group facilitates a more efficient reaction than the electron-donating methoxy groups on the acetophenone partner [1].

Synthetic Methodology Medicinal Chemistry Green Chemistry

Para-Nitro Substitution is Essential for Antifungal Activity Where Unsubstituted Chalcone Scaffolds are Inactive

In a comparative evaluation of chalcone derivatives against yeast pathogens (S. cerevisiae and C. albicans), parent chalcone Schiff bases (lacking a nitro group) demonstrated little to no antifungal activity. In stark contrast, the introduction of a nitro substituent conferred high activity against the yeast cells, with the mechanism linked to compromising the fungal cell membrane and causing ion leakage [1].

Antifungal Structure-Activity Relationship Microbiology

4-Nitrochalcone Demonstrates In Vivo Antitumor Efficacy with a Favorable Safety Profile (LD50 >2000 mg/kg)

In a non-clinical breast cancer study, 4-nitrochalcone (4NC) demonstrated significant in vivo antitumor activity with a wide therapeutic window. Daily oral administration of 25 mg/kg led to a consistent reduction in tumor growth in a solid Ehrlich carcinoma model, while showing no signs of toxicity in hematological, biochemical, or histological evaluations. The determined LD50 was >2000 mg/kg [1].

Oncology In Vivo Pharmacology Breast Cancer

4-Nitrochalcone and 4'-Hydroxychalcone Exhibit Comparable, Significant Antioxidant Activity in ABTS and FRAP Assays

In a comparative study assessing polyphenol oxidase inhibition and antioxidant capacity, both 4-nitrochalcone and 4'-hydroxychalcone were found to have significant antioxidant activity. Their performance was comparable and notably effective when benchmarked against standard antioxidants like BHA, BHT, and Trolox in ABTS and FRAP assays [1].

Antioxidant Oxidative Stress Polyphenol Oxidase Inhibition

4-Nitrochalcone Derivatives Show Superior Docking Affinity for COX-2 Compared to Ibuprofen

Molecular docking studies reveal that certain 4-nitrochalcone derivatives exhibit stronger predicted binding affinities for the cyclooxygenase-2 (COX-2) enzyme than the non-selective NSAID ibuprofen. Specifically, derivatives like 3'-COOH-4-nitrochalcone, 3'-CF3-4-nitrochalcone, and 3'-NO2-4-nitrochalcone showed lower (more favorable) affinity values and interacted with the active site in a manner similar to the selective COX-2 inhibitor celecoxib [1].

Anti-inflammatory Molecular Docking COX-2 Inhibition

Best-Fit Research and Industrial Application Scenarios for 4-Nitrochalcone (CAS 1222-98-6)


In Vivo Oncology Research: Breast Cancer Models

Based on its proven in vivo efficacy and favorable safety profile, 4-nitrochalcone is an ideal candidate for use in non-clinical breast cancer studies, particularly in syngeneic mouse models like solid Ehrlich carcinoma (SEC). Researchers can procure this compound with confidence for oral administration studies to evaluate tumor growth reduction and modulation of mTOR pathway effectors like Raptor and S6K1, given the established effective dose of 25 mg/kg and the high LD50 (>2000 mg/kg) [4].

Antifungal Agent Development and Mechanism of Action Studies

Given the stark contrast in antifungal activity between unsubstituted chalcones (inactive) and nitro-substituted derivatives (highly active), 4-nitrochalcone serves as a critical positive control and lead scaffold for antifungal research. Its established mechanism of compromising fungal cell membrane integrity and causing ion leakage in S. cerevisiae and C. albicans makes it a valuable tool for mechanism-of-action studies and for the development of novel antifungal agents targeting membrane permeability [4].

Medicinal Chemistry: Scaffold for Anti-Inflammatory and Analgesic Drug Design

The 4-nitrochalcone core is a validated scaffold for designing novel anti-inflammatory agents. In silico studies show its derivatives can achieve superior docking affinities for COX-2 compared to ibuprofen and mimic the binding mode of celecoxib [4]. This makes it a strategic starting material for synthesizing focused libraries of COX-2 inhibitors or dual-target anti-inflammatory compounds, offering a clear path for structure-based drug design and lead optimization programs.

Synthetic and Process Chemistry: High-Yield Chalcone Intermediate

For chemists requiring a reliable, high-yielding chalcone intermediate, 4-nitrochalcone is a superior choice over analogs with electron-donating groups on the acetophenone ring. Its 58.19% yield under microwave-assisted aldol conditions is over three times greater than that of the 2,4-dimethoxy analog (19.07%), making it a more cost-effective and scalable building block for further synthetic transformations into pyrazolines, heterocycles, or other complex molecules [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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